molecular formula C6H4BrF3N2 B1404108 2-Amino-4-bromo-3-(trifluoromethyl)pyridine CAS No. 1227595-26-7

2-Amino-4-bromo-3-(trifluoromethyl)pyridine

Cat. No. B1404108
M. Wt: 241.01 g/mol
InChI Key: PLZNMKDQXHRDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant contributor to recent advances in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals, which includes TFMP derivatives, is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is C6H4BrF3N2 . Its molecular weight is 241.01 g/mol . The InChI string representation of its structure is InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5 (11)4 (3)6 (8,9)10/h1-2H, (H2,11,12) .


Chemical Reactions Analysis

“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-bromo-3-(trifluoromethyl)pyridine” include a molecular weight of 241.01 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, an Exact Mass of 239.95100 g/mol, a Monoisotopic Mass of 239.95100 g/mol, a Topological Polar Surface Area of 38.9 Ų, a Heavy Atom Count of 12, a Formal Charge of 0, and a Complexity of 161 .

Scientific Research Applications

Functionalization and Synthesis

  • Regioexhaustive Functionalization : 2-Bromo-4-(trifluoromethyl)pyridine and related compounds have been used in regioexhaustive functionalization, leading to the production of carboxylic acids, demonstrating its versatility in chemical synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
  • Synthesis of Aminopyrroles : A strategy using trifluoromethyl-containing building blocks, like the related 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, was developed for preparing trifluoromethyl-substituted aminopyrroles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : Studies on 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, involved Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, contributing to the understanding of the structural and electronic properties of such molecules (Vural & Kara, 2017).

Antimicrobial and Biological Activities

  • Antibacterial Properties : Derivatives of similar pyridine compounds have been evaluated for their in vitro antibacterial properties, indicating potential applications in pharmaceuticals and biomedicine (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Chemical Reactivity and Transformation

  • Metalation and Carboxylation : 2-Bromo-4-(trifluoromethyl)pyridine has been used in selective metalation and carboxylation processes, showcasing its utility in organic synthesis (Schlosser & Marull, 2003).

Novel Synthetic Routes

  • Synthesis of Substituted Pyridines : Innovative synthetic routes have been developed for producing 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, underlining the compound's role in creating new molecular structures (Narsaiah, Sivaprasad, & Venkataratnam, 1994).

Hazard and Safety Studies

  • Toxicity Profile : Though not directly related to 2-Amino-4-bromo-3-(trifluoromethyl)pyridine, a case study on 5-amino-2-(trifluoromethyl)pyridine poisoning provides insights into the safety and toxicity aspects of related compounds, which is crucial for handling and industrial applications (Tao, Shi, Han, Jian, & Li, 2022).

Future Directions

The future of TFMP derivatives, including “2-Amino-4-bromo-3-(trifluoromethyl)pyridine”, looks promising. Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZNMKDQXHRDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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